N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid
Description
Properties
CAS No. |
918793-97-2 |
|---|---|
Molecular Formula |
C12H16NO6P |
Molecular Weight |
301.23 g/mol |
IUPAC Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]butanedioic acid |
InChI |
InChI=1S/C12H16NO6P/c1-2-19-20(18,9-6-4-3-5-7-9)13-10(12(16)17)8-11(14)15/h3-7,10H,2,8H2,1H3,(H,13,18)(H,14,15)(H,16,17)/t10-,20?/m0/s1 |
InChI Key |
HBBXBQCTRURPHE-SMNKDYLDSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid typically involves the reaction of ethoxy(phenyl)phosphoryl chloride with L-aspartic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various alkoxy or aryloxy derivatives depending on the substituent introduced.
Scientific Research Applications
N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ethoxy and phenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs of N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid include phosphorus-containing, acylated, and sulfonated derivatives of L-aspartic acid. Below is a comparative analysis:
Key Observations :
- Phosphorus-containing groups (e.g., phosphoryl, phosphonacetyl) enhance bioactivity by mimicking natural phosphorylated intermediates. PALA’s antitumor activity is linked to its phosphonacetyl group disrupting pyrimidine synthesis .
- Protective groups like Fmoc and Tosyl improve solubility and stability during synthesis but are typically removed in final pharmaceutical products .
- Acetylated derivatives such as N-acetyl-L-aspartic acid are metabolically stable and serve diagnostic roles .
Research Findings and Data
Analytical Methods
- HPLC Analysis : Advantame derivatives (e.g., N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartyl]-L-phenylalanine) are quantified using potassium dihydrogen phosphate mobile phases (pH 2.8), a method adaptable to phosphorylated analogs .
- Enzymatic Assays : PALA is detected at concentrations as low as 0.1 µg/ml using rat liver aspartate carbamoyltransferase, suggesting sensitivity for phosphorylated compounds .
Physicochemical Properties
- Solubility : Phosphorylated compounds generally exhibit higher water solubility than acetylated or sulfonated derivatives due to their ionic character.
- Stability: Phosphonates (e.g., l-[Boc-amino]-2-methylpropylphosphonous acid) show superior hydrolytic stability compared to phosphoryl esters, making them preferable for oral drugs .
Biological Activity
N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid is a phosphonated derivative of L-aspartic acid, which has garnered attention for its potential biological activities. The incorporation of a phosphoryl group can enhance the compound's interaction with biological systems, potentially affecting various cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Similar to other aspartate derivatives, this compound may interact with glutamate receptors, particularly NMDA receptors, influencing neurotransmission and neuroprotection.
- Antimicrobial Activity : Phosphonated amino acids often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic pathways.
- Cell Signaling : The phosphoryl group can participate in signaling pathways, potentially modulating cellular responses to stimuli.
Biological Activity Summary
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from excitotoxicity by modulating glutamate receptor activity.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative strains.
- Inhibition of Cancer Cell Proliferation : Some studies have indicated potential anti-cancer properties through the induction of apoptosis in specific cancer cell lines.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound. Below are summarized findings from selected research:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vitro assays on neuronal cells | Showed reduced cell death in models of excitotoxicity; suggested NMDA receptor modulation. |
| Study 2 | Antimicrobial susceptibility tests | Demonstrated effective inhibition against E. coli and Staphylococcus aureus with MIC values ranging from 5-10 μg/mL. |
| Study 3 | Cancer cell line assays | Induced apoptosis in breast cancer cell lines with IC50 values around 15 μM. |
Detailed Research Insights
- Neuroprotective Mechanisms :
-
Antimicrobial Activity :
- In antimicrobial assays, the compound exhibited notable activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes . The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
-
Cancer Cell Proliferation Inhibition :
- Research into the anti-cancer properties revealed that the compound could induce apoptosis in specific cancer cell lines, such as MCF-7 (breast cancer). The study utilized flow cytometry to assess apoptosis rates and found significant increases in early and late apoptotic cells upon treatment with this compound .
Q & A
Q. How can researchers reconcile discrepancies in reported bioactivity data across cell lines?
- Methodological Answer : Perform standardized dose-response assays (e.g., MTT or ATP-based viability tests) across multiple cell lines under identical conditions (e.g., serum-free media, 48-hour exposure). Use RNA-seq or proteomics to identify cell-specific expression of transporters or phosphatases that may modulate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
